4,5-二甲氧基吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

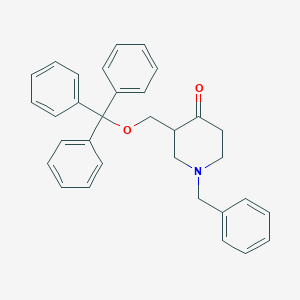

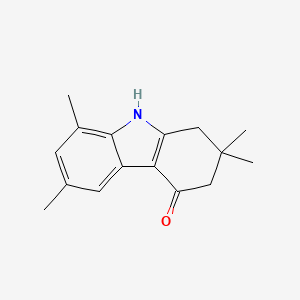

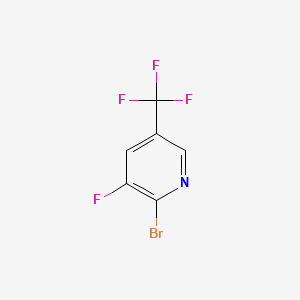

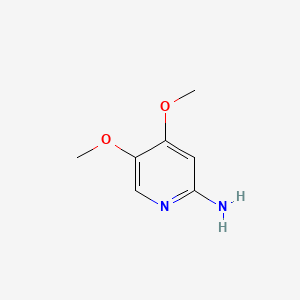

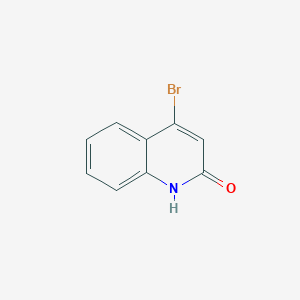

4,5-Dimethoxypyridin-2-amine (DMAPA) is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It has a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol .

Molecular Structure Analysis

The molecular structure of 4,5-Dimethoxypyridin-2-amine consists of a pyridine ring with two methoxy groups attached at the 4 and 5 positions and an amine group at the 2 position .

Physical And Chemical Properties Analysis

4,5-Dimethoxypyridin-2-amine has a predicted boiling point of 282.4±35.0 °C and a predicted density of 1.159±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .

科学研究应用

Anti-Inflammatory Applications

Specific Scientific Field

Summary of the Application

4,5-Dimethoxypyridin-2-amine is used in the synthesis of pyrimidines, which are known to have anti-inflammatory effects .

Methods of Application or Experimental Procedures

The specific methods of application involve chemical synthesis processes. Pyrimidines are synthesized using various methods, and their anti-inflammatory effects are studied by examining their inhibitory response against certain vital inflammatory mediators .

Results or Outcomes

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antiviral Applications

Summary of the Application

4,5-Dimethoxypyridin-2-amine is used in the synthesis of novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives, which have shown antiviral activity .

Methods of Application or Experimental Procedures

The glutamic acid part of the Pemetrexed drug is replaced with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent .

Results or Outcomes

The synthesized novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .

Synthesis of Imidazo[4,5-b]pyridine Derivatives

Specific Scientific Field

Summary of the Application

4,5-Dimethoxypyridin-2-amine is used in the synthesis of imidazo[4,5-b]pyridine derivatives . These compounds have diverse biological activities and are of interest in the development of new biologically active substances .

Methods of Application or Experimental Procedures

The synthesis of imidazo[4,5-b]pyridine derivatives involves the condensation of 2,3-diaminopyridines with N-tosylcarbonimidic dichloride followed by detosylation .

Results or Outcomes

Imidazo[4,5-b]pyridine derivatives exhibit a range of biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . They also show antiviral, antimicrobial, and cytotoxic activities .

Synthesis of Broad-Leaved Plant Treatment Compounds

Specific Scientific Field

Summary of the Application

4,5-Dimethoxypyridin-2-amine is used in the synthesis of compounds used in agriculture for the treatment of broad-leaved plants .

Methods of Application or Experimental Procedures

The synthesis involves the condensation of 2,3-diaminopyridines with N-tosylcarbonimidic dichloride followed by detosylation .

Results or Outcomes

The synthesized compounds are used in agriculture for the treatment of broad-leaved plants . The effectiveness of these compounds in plant treatment is still under research .

Synthesis of Rodenticides

Specific Scientific Field

Summary of the Application

4,5-Dimethoxypyridin-2-amine is used in the synthesis of compounds used in the fight against rodents .

Results or Outcomes

The synthesized compounds are used as rodenticides . The effectiveness of these compounds in rodent control is still under research .

安全和危害

属性

IUPAC Name |

4,5-dimethoxypyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKKEZUQYZLTGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577466 |

Source

|

| Record name | 4,5-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethoxypyridin-2-amine | |

CAS RN |

1000843-61-7 |

Source

|

| Record name | 4,5-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)